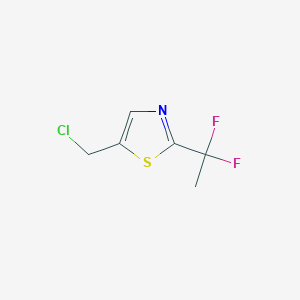
5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a difluoroethyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating and difluoroethylating agents. One common method includes the chloromethylation of 2-(1,1-difluoroethyl)-1,3-thiazole using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or tetrahydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Reduction Products: Dihydrothiazoles or tetrahydrothiazoles are obtained from reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their diverse chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, and in materials science for the development of novel polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride
- 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Uniqueness
5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H6ClF2NS |
|---|---|
Molekulargewicht |
197.63 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6ClF2NS/c1-6(8,9)5-10-3-4(2-7)11-5/h3H,2H2,1H3 |
InChI-Schlüssel |
CLILDHPIQYGIHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(S1)CCl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


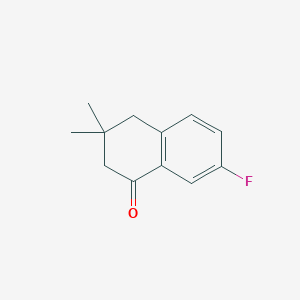
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)

![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)

![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
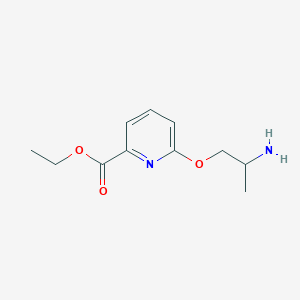
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)

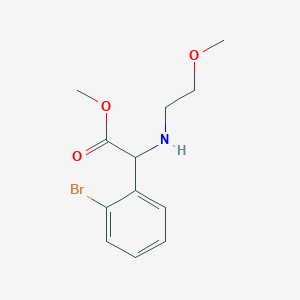
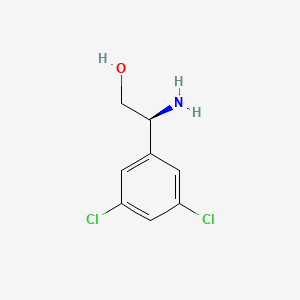
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
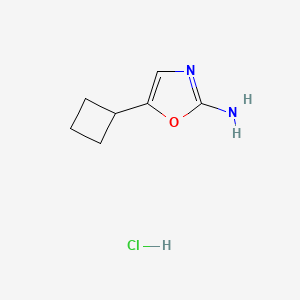
![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)
